molecular formula C14H15N3O3 B7171600 N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

Cat. No.: B7171600
M. Wt: 273.29 g/mol
InChI Key: XMGDEGLEAYXEDR-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-8-4-6-11(14(17)19)13(18)15-9-10-5-3-7-12(16-10)20-2/h3-8H,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGDEGLEAYXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide typically involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the reaction temperature and time optimized for maximum yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield optimization techniques. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. For instance, it has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form complexes with metal ions and its potential anticancer properties make it a valuable compound for further research and development .

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